molecular formula C10H17NO3 B1339451 (S)-Acetylaminocyclohexylacetic acid CAS No. 78781-84-7

(S)-Acetylaminocyclohexylacetic acid

Cat. No.: B1339451
CAS No.: 78781-84-7
M. Wt: 199.25 g/mol
InChI Key: CVVVAKVOCWNDLJ-VIFPVBQESA-N
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Description

(S)-Acetylaminocyclohexylacetic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetylamino group attached to a cyclohexylacetic acid backbone. This structural configuration imparts specific chemical and physical properties that make it of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Acetylaminocyclohexylacetic acid typically involves the coupling of an acetylamino group with a cyclohexylacetic acid derivative. One common method is the activation of the carboxylic acid group of cyclohexylacetic acid using a coupling reagent such as carbodiimide, followed by the addition of an acetylamino group. The reaction is usually carried out under mild conditions to preserve the chiral integrity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Acetylaminocyclohexylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield cyclohexylacetic acid derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

(S)-Acetylaminocyclohexylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Acetylaminocyclohexylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclohexylacetic acid moiety provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Acetylaminocyclohexylacetic acid is unique due to its chiral nature and the presence of both acetylamino and cyclohexylacetic acid groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577046
Record name (2S)-Acetamido(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78781-84-7
Record name (2S)-Acetamido(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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